molecular formula C12H20O6 B12012852 Triethyl propane-1,1,3-tricarboxylate CAS No. 2832-14-6

Triethyl propane-1,1,3-tricarboxylate

Cat. No.: B12012852
CAS No.: 2832-14-6
M. Wt: 260.28 g/mol
InChI Key: WQBLBTOHMUFYGX-UHFFFAOYSA-N
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Description

Triethyl propane-1,1,3-tricarboxylate is an organic compound with the molecular formula C12H20O6. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl propane-1,1,3-tricarboxylate can be synthesized through the esterification of propane-1,1,3-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Triethyl propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form propane-1,1,3-tricarboxylic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Scientific Research Applications

Triethyl propane-1,1,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl propane-1,1,3-tricarboxylate involves its interaction with various molecular targets. For instance, it can inhibit the enzyme aconitase, which plays a crucial role in the Krebs cycle. By inhibiting this enzyme, the compound can interfere with cellular respiration and energy production .

Comparison with Similar Compounds

  • Triethyl propane-1,2,3-tricarboxylate
  • Tributyl propane-1,2,3-tricarboxylate
  • Trioctyl propane-1,2,3-tricarboxylate

Comparison: Triethyl propane-1,1,3-tricarboxylate is unique due to its specific ester configuration, which imparts distinct chemical properties compared to its analogs. For example, triethyl propane-1,2,3-tricarboxylate has a different ester arrangement, leading to variations in reactivity and application. Tributyl and trioctyl derivatives have longer alkyl chains, affecting their solubility and plasticizing properties .

Properties

IUPAC Name

triethyl propane-1,1,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-4-16-10(13)8-7-9(11(14)17-5-2)12(15)18-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBLBTOHMUFYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283450
Record name triethyl propane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2832-14-6
Record name NSC42304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name triethyl propane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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